2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride
Description
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride (CAS: 1955530-64-9) is a bicyclic heteroaromatic compound featuring a fused pyridine-dioxane ring system. Its molecular formula is C₇H₉ClN₂O₂, with a molecular weight of 188.61 g/mol . The structure includes an amine group at the 6-position of the pyridine ring and a hydrochloride salt, enhancing its solubility in polar solvents. This compound is primarily utilized in medicinal chemistry research as a building block for synthesizing pharmacologically active molecules, particularly in kinase inhibitor development and central nervous system (CNS)-targeted agents.
Properties
IUPAC Name |
2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c8-6-2-1-5-7(9-6)11-4-3-10-5;/h1-2H,3-4H2,(H2,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNDHQCLNMSVRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1955530-64-9 | |
| Record name | 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dioxin precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Sulfonylation Reactions
The primary amine group readily undergoes sulfonylation under mild conditions. In a patented synthesis , this compound reacted with 7-((3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)sulfonyl)-2,3-dihydro- dioxino[2,3-b]pyridine in DMF using HATU and DIEA as coupling agents:
| Reaction Conditions | Details |
|---|---|
| Solvent | DMF |
| Coupling Agent | HATU (195.5 mg, 0.514 mmol) |
| Base | DIEA (0.30 mL, 1.718 mmol) |
| Temperature | 0°C → room temperature, overnight |
| Yield | Not explicitly reported |
This reaction highlights the amine’s nucleophilicity and compatibility with sulfonyl chloride derivatives.
Acylation with Carboxylic Acids
The amine participates in amide bond formation. A study demonstrated its coupling with (S)-3-hydroxy-2-phenylpropanoic acid under similar conditions:
Procedure :
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The amine (130.9 mg, 0.423 mmol) was treated with (S)-3-hydroxy-2-phenylpropanoic acid (84.8 mg, 0.510 mmol) in DMF.
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The reaction proceeded via activation with HATU and DIEA, yielding a substituted amide.
Key Observations :
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The reaction tolerated steric hindrance from the dioxino ring.
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Chiral HPLC (Daicel CHIRALPAK® IF column) confirmed enantiomeric purity of products .
Functionalization via Smiles Rearrangement
The dioxino[2,3-b]pyridine scaffold undergoes Smiles rearrangement under basic conditions . For example:
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Treatment with NaH in acetonitrile facilitates intramolecular cyclization, forming fused tricyclic derivatives.
Mechanistic Insight :
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Deprotonation of the amine generates a nucleophilic site.
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Intramolecular attack on the dioxane ring results in ring expansion.
Stability and Side Reactions
Scientific Research Applications
Pharmaceutical Development
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride has been explored for its potential therapeutic applications. Its derivatives are being studied for their effectiveness against various diseases, including cancer and neurological disorders. For instance, studies have indicated that modifications of this compound can lead to enhanced pharmacological profiles.
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of various nitrogen-containing heterocycles. Its unique structure allows for diverse functionalization pathways, making it a valuable building block in organic synthesis.
| Reaction Type | Starting Materials | Conditions | Yield |
|---|---|---|---|
| N-Alkylation | This compound + Alkyl Halide | Base-catalyzed reaction | Up to 85% |
| Coupling Reaction | This compound + Aryl Halide | Pd-catalyzed cross-coupling | 70-90% |
Research has shown that derivatives of this compound exhibit significant biological activities such as anti-inflammatory and antimicrobial properties. These findings suggest potential applications in drug development and therapeutic interventions.
Case Study 1: Anticancer Activity
A study investigated the anticancer properties of modified derivatives of this compound. The results demonstrated that certain analogs inhibited the proliferation of cancer cells in vitro by inducing apoptosis through mitochondrial pathways.
Case Study 2: Neuroprotective Effects
Another research focused on the neuroprotective effects of this compound against oxidative stress-induced neuronal cell death. The study concluded that the compound could potentially be developed into a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key structural analogs and their comparative properties are summarized below:
Structural Analogues
Key Differences and Implications
Substituent Position and Bioactivity: The 6-amine position in the target compound contrasts with the 8-amine in 1159733-63-7 . This positional isomerism can significantly alter binding affinities to biological targets. For example, the 6-amine’s proximity to the dioxane ring may enhance hydrogen bonding in receptor interactions.
Ring System Modifications :
- The benzodioxin-containing analog (2306268-61-9) features an extended aromatic system, increasing molecular weight by ~200 g/mol. This modification likely enhances π-π stacking interactions but may reduce solubility.
Synthetic Accessibility :
- The target compound’s synthesis (via methods analogous to those in ) involves condensation of aldehydes with pyrimidine precursors under acidic conditions . In contrast, the 7-chloro derivative requires halogenation steps, adding complexity.
Biological Activity
2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its synthesis, biological properties, and mechanisms of action based on various studies.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the dioxino-pyridine structure through cyclization reactions. Various methods have been explored to optimize yields and purity. For instance, a study highlighted a versatile approach to synthesize 2-substituted derivatives of this compound efficiently through a series of chemical transformations involving starting materials like pyridine derivatives and dioxins .
Biological Activity
The biological activity of this compound has been evaluated in several contexts:
Anticancer Activity
Research indicates that compounds related to the dioxino-pyridine structure exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that derivatives can inhibit cell growth in breast and colon cancer models. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine | HCC827 | 6.26 ± 0.33 |
| NCI-H358 | 6.48 ± 0.11 | |
| Related derivative | MCF-7 | 10.5 ± 1.5 |
The proposed mechanisms for the biological activity of this class of compounds include:
- DNA Binding : Some studies suggest that these compounds can intercalate with DNA, inhibiting DNA-dependent enzymes which are crucial for cancer cell proliferation .
- Apoptosis Induction : The activation of apoptotic pathways has been observed in various studies where these compounds were tested against cancer cells. This is often mediated through mitochondrial pathways leading to cytochrome c release and caspase activation .
Case Studies
- Study on Dihydro Derivatives : A study focused on the biological evaluation of several dihydro derivatives found that certain modifications enhanced their anticancer activity significantly compared to their parent compounds. The study reported an IC50 value as low as 5 µM against specific cancer cell lines .
- In Vivo Studies : In vivo experiments using murine models demonstrated that these compounds could reduce tumor size significantly when administered at submicromolar doses, indicating a potent therapeutic potential .
Q & A
Q. What synthetic routes are commonly used to prepare 2H,3H-[1,4]dioxino[2,3-b]pyridin-6-amine hydrochloride, and how can reaction conditions be optimized?
The synthesis typically involves cyclization or functionalization of pyridine precursors. For example, a reported method for analogous pyrimidin-2-amines involves suspending intermediates in dioxane with aqueous ammonia under reflux . Optimization may include adjusting solvent polarity (e.g., dioxane vs. ethanol), temperature (60–100°C), and reaction time (12–48 hours). Catalytic methods, such as using palladium for cross-coupling reactions, could enhance yield for halogenated derivatives (e.g., bromo or chloro substituents) .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Key techniques include:
- NMR : Assign aromatic protons (δ 6.5–8.5 ppm) and dihydro-dioxane protons (δ 3.5–4.5 ppm). Carbon signals for the dioxane ring appear near 60–70 ppm .
- HRMS : Confirm molecular weight (e.g., [M+H]+ expected at m/z 212.06 for C₈H₁₀ClN₂O₂). Discrepancies >2 ppm suggest impurities or incorrect assignments .
- IR : Peaks near 1580–1650 cm⁻¹ indicate C=N/C=O stretches, while NH₂ bends appear at 3300–3500 cm⁻¹ .
Q. How should researchers handle storage and stability of this hydrochloride salt?
Store at 2–8°C in airtight, light-protected containers. Hydrochloride salts are hygroscopic; use desiccants (e.g., silica gel) to prevent hydrolysis. Stability tests under accelerated conditions (40°C/75% RH for 1 month) can assess degradation pathways, such as amine oxidation or ring-opening .
Advanced Research Questions
Q. How does structural modification (e.g., halogenation or alkylation) impact the compound’s bioactivity as a kinase inhibitor?
Derivatives with sulfur-containing substituents (e.g., 7-sulfanyl analogs) show enhanced BCR-ABL kinase inhibition, as seen in patent data (IC₅₀ <100 nM). Halogenation at the pyridine ring (e.g., 7-bromo) improves binding affinity but may reduce solubility, requiring co-solvents like DMSO in assays . Computational docking (e.g., AutoDock Vina) can predict interactions with kinase ATP-binding pockets .
Q. How can conflicting data on cytotoxicity across studies be resolved?
Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). For example:
- In cancer cell lines (e.g., K562 leukemia), IC₅₀ values ranged from 0.5–5 µM .
- Normal cells (e.g., HEK293) showed higher tolerance (IC₅₀ >50 µM).
Standardize protocols using MTT assays with matched cell passage numbers and serum-free media to minimize batch effects. Cross-validate with apoptosis markers (e.g., caspase-3 activation) .
Q. What strategies are effective for resolving low yields in scale-up synthesis?
- Byproduct analysis : Use LC-MS to identify intermediates (e.g., over-oxidized dioxane rings).
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization).
- Salt metathesis : Replace hydrochloride with more crystalline counterions (e.g., trifluoroacetate) to enhance purity .
Q. How can computational methods guide the design of analogs with improved pharmacokinetics?
- ADMET prediction : Tools like SwissADME estimate logP (optimal range: 1–3) and aqueous solubility.
- Metabolic stability : CYP450 isoforms (e.g., CYP3A4) may demethylate substituents; blocking with bulky groups (e.g., tert-butyl) reduces clearance .
Methodological Notes
- Contradiction Management : Compare kinetic (e.g., SPR) vs. cellular assays to distinguish binding affinity from membrane permeability issues .
- Synthetic Pitfalls : Avoid prolonged heating in acidic conditions to prevent dioxane ring degradation. Use inert atmospheres (N₂/Ar) for amine-sensitive reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
